An In-Depth Technical Guide to 1,3-Benzodioxole-2-carboxamide: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 1,3-Benzodioxole-2-carboxamide: Structure, Properties, and Synthesis
This guide provides a comprehensive technical overview of 1,3-benzodioxole-2-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its core chemical properties, molecular structure, plausible synthetic routes, and the broad spectrum of biological activities exhibited by its derivatives. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important molecular scaffold.
Molecular Structure and Physicochemical Properties
1,3-Benzodioxole-2-carboxamide is a distinct organic compound characterized by a benzene ring fused to a five-membered dioxole ring, with a carboxamide functional group attached at the 2-position of the dioxole ring. This arrangement confers specific electronic and steric properties that are foundational to its reactivity and biological potential. The parent 1,3-benzodioxole structure is a well-known pharmacophore found in numerous natural products and synthetic drugs.[1][2]
The carboxamide group at the C2 position is a key feature, distinguishing it from the more commonly studied 5-substituted isomers. This positioning directly influences the molecule's polarity, hydrogen bonding capability, and steric profile.
Caption: Structure of 1,3-Benzodioxole-2-carboxamide.
Below is a summary of its key physicochemical properties.
| Property | Value | Source(s) |
| CAS Number | 939-71-9 | [1] |
| Molecular Formula | C₈H₇NO₃ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| Physical State | Solid (Off-white to white) | [1] |
| Boiling Point (Pred.) | 380.2 ± 37.0 °C at 760 Torr | [1] |
| Density (Pred.) | 1.387 ± 0.06 g/cm³ | [1] |
| Solubility | Slightly soluble in water | [2] |
| Storage | 2 to 8 °C, Inert atmosphere | [1] |
Synthesis and Chemical Reactivity
The synthesis of 1,3-benzodioxole-2-carboxamide is most logically achieved through the amidation of its corresponding carboxylic acid precursor, 1,3-benzodioxole-2-carboxylic acid. This two-step conceptual approach provides a reliable pathway to the target molecule.
Synthetic Pathway
The overall synthetic strategy involves two key transformations:
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Formation of the Precursor: Synthesis of 1,3-benzodioxole-2-carboxylic acid. This intermediate is commercially available but can be synthesized from catechol.[3]
-
Amidation: Conversion of the carboxylic acid to the primary amide. This is a standard transformation in organic chemistry, often facilitated by coupling agents to form an active intermediate that readily reacts with an ammonia source.[4][5]
Caption: Synthetic workflow for 1,3-benzodioxole-2-carboxamide.
Experimental Protocol: Amide Formation
This protocol describes a general, robust method for the direct amidation of a carboxylic acid.
Objective: To synthesize 1,3-benzodioxole-2-carboxamide from 1,3-benzodioxole-2-carboxylic acid.
Materials:
-
1,3-Benzodioxole-2-carboxylic acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-benzodioxole-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (1.5 eq).
-
Solvation: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Activation: Add EDC (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq) while stirring at 0 °C (ice bath).
-
Causality: EDC and HOBt react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to an activated HOBt ester. This intermediate is susceptible to nucleophilic attack by ammonia, which is generated in situ from the reaction of NH₄Cl and the base, DIPEA. DIPEA also acts as a scavenger for the HCl byproduct.
-
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: a. Upon completion, dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HOBt, followed by brine (1x).
-
Self-Validation: The bicarbonate wash neutralizes any remaining acidic components. A successful wash is indicated by the cessation of any effervescence. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 1,3-benzodioxole-2-carboxamide.
Chemical Reactivity
-
Benzodioxole Ring: The two oxygen atoms in the dioxole ring donate electron density into the fused benzene ring, making it electron-rich.[2] Consequently, the aromatic ring is activated towards electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation or arylation.[6][7]
-
Carboxamide Group: The amide functionality can undergo characteristic reactions. Under strong acidic or basic conditions, it can be hydrolyzed back to the parent carboxylic acid.[1] It can also be reduced to the corresponding amine (2-aminomethyl-1,3-benzodioxole) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Spectroscopic Characterization (Predicted)
| Technique | Predicted Characteristic Signals |
| ¹H NMR | ~6.8-7.0 ppm: Aromatic protons (4H, multiplet).~6.0 ppm: Unique proton at C2 (1H, singlet), deshielded by adjacent oxygen atoms and the carbonyl group.~5.9 ppm: Methylene protons (O-CH₂-O) in the parent benzodioxole appear here; this signal would be absent in the 2-substituted title compound.~7.0-7.5 ppm: Amide protons (-CONH₂, 2H, broad singlet), exchangeable with D₂O. |
| ¹³C NMR | ~165-170 ppm: Carbonyl carbon (C=O).~145-150 ppm: Aromatic carbons attached to oxygen (C-O).~110-125 ppm: Remaining aromatic carbons (CH).~100-105 ppm: Acetal carbon at C2. |
| IR (Infrared) | 3100-3400 cm⁻¹: N-H stretching vibrations (two bands for primary amide).~1680 cm⁻¹: C=O stretching (Amide I band), strong intensity.~1600 cm⁻¹: N-H bending (Amide II band).~1250 & 1040 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the dioxole ring. |
Biological Activity and Therapeutic Potential
The 1,3-benzodioxole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities. The incorporation of a carboxamide group often enhances drug-like properties, such as target binding through hydrogen bonding and improved metabolic stability. While the specific 2-carboxamide isomer is less explored, the broader class of benzodioxole carboxamides has shown significant promise in several therapeutic areas.
Caption: Biological activities of the benzodioxole carboxamide scaffold.
A summary of reported activities for various benzodioxole carboxamide derivatives is presented below.
| Biological Activity | Key Findings & Examples | Reference(s) |
| Anticancer | Certain derivatives exhibit cytotoxic effects against various cancer cell lines, including liver, cervical, and colorectal cancer. | [10][11] |
| Antidiabetic | Potent inhibition of α-amylase, a key enzyme in carbohydrate digestion, has been observed, suggesting potential for managing type 2 diabetes. | [1] |
| Anti-inflammatory | Derivatives have shown moderate inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are targets for anti-inflammatory drugs. | [1] |
| Antimicrobial | The scaffold has been leveraged to develop compounds with activity against various microbes, including Mycobacterium tuberculosis. | [1] |
| Analgesic & Anti-epileptic | The benzodioxole nucleus is a component of compounds explored for their effects on the central nervous system, including pain and seizure control. | [1] |
The versatility of this scaffold underscores its value as a foundational structure for the synthesis of new chemical entities. Further exploration of the 2-carboxamide isomer and its derivatives could uncover novel agents with unique pharmacological profiles.
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Di Mola, D., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. Retrieved February 7, 2026, from [Link]
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PubChem. (n.d.). 1,3-Benzodioxol-2-one. Retrieved February 7, 2026, from [Link]
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